molecular formula C13H19BrO B8417219 Benzene, 1-(6-bromohexyl)-4-methoxy- CAS No. 23464-45-1

Benzene, 1-(6-bromohexyl)-4-methoxy-

Cat. No. B8417219
M. Wt: 271.19 g/mol
InChI Key: OCSZBAHPQSTCNP-UHFFFAOYSA-N
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Patent
US05990102

Procedure details

A solution of 6-bromohexanoyl chloride (50 g, 0.2 mol) in dry dichloromethane (40 ml) was added dropwise over 5 minutes to a suspension of aluminium chloride (31 g, 0.2 mol) in dry dichloromethane (100 ml), keeping the temperature between 20-23° C. The mixture was stirred for 30 minutes at room temperature to give a yellow solution. Anisole (23 g, 0.2 mol) in dry dichloromethane (30 ml) was added and stirred for 20 hours at room temperature. Triethylsilane (59.9 g, 0.515 mol) was added over 10 minutes, maintaining the temperature between 25° C.-35° C. The solution was stirred for 60 minutes at room temperature and poured onto ice/water (200 g). The organic layer was washed with brine and water until the pH of the solution was neutral. Drying (MgSO4) and evaporation under reduced pressure gave a yellow oil which was distilled under reduced pressure at 90-110° C./0.5 mbar. Produce containing fractions were combined and purified by flash chromatography on silica gel using hexane as eluant to give a colourless oil (18.33 g, 33%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
59.9 g
Type
reactant
Reaction Step Three
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:14]1([O:20][CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([SiH](CC)CC)C>ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:17]1[CH:18]=[CH:19][C:14]([O:20][CH3:21])=[CH:15][CH:16]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
31 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
59.9 g
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 20-23° C
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
STIRRING
Type
STIRRING
Details
stirred for 20 hours at room temperature
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 25° C.-35° C
STIRRING
Type
STIRRING
Details
The solution was stirred for 60 minutes at room temperature
Duration
60 min
ADDITION
Type
ADDITION
Details
poured onto ice/water (200 g)
WASH
Type
WASH
Details
The organic layer was washed with brine and water until the pH of the solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure at 90-110° C./0.5 mbar
CUSTOM
Type
CUSTOM
Details
Produce
ADDITION
Type
ADDITION
Details
containing fractions
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCCCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.33 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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